6-((Cyclopropylmethyl)amino)pyridazin-3-ol is a chemical compound with the IUPAC name 3-(cyclopropylmethylamino)-1H-pyridazin-6-one. It is classified as a pyridazine derivative, which are compounds containing a six-membered aromatic ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse biological activities and are used in various medicinal applications.
The synthesis of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol typically involves several steps, primarily utilizing methods that include Lewis acid-mediated reactions. One common approach is the inverse electron demand Diels-Alder reaction, which can be executed between 3-monosubstituted s-tetrazines and silyl enol ethers. This method allows for the formation of functionalized pyridazines, including the desired compound.
Another synthetic route may involve the use of commercially available starting materials such as 1,3-dicarbonyl compounds and methyl ketones, facilitating the formation of 3,6-diarylpyridazines and related structures through C-C bond cleavage reactions. The detailed reaction conditions, including temperature and solvents, vary depending on the specific synthetic pathway chosen.
The molecular structure of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can be described by its chemical formula . The compound features a pyridazine ring substituted with a cyclopropylmethylamino group at the 6-position.
The compound's structure can be visualized using molecular modeling software or databases like PubChem, where it is cataloged under the identifier 1935469-36-5 .
6-((Cyclopropylmethyl)amino)pyridazin-3-ol participates in various chemical reactions typical of pyridazine derivatives. Its reactivity can be attributed to the presence of functional groups that allow it to interact with biological targets effectively.
The primary mechanism of action for 6-((Cyclopropylmethyl)amino)pyridazin-3-ol involves its interaction with serine/threonine-protein kinase pim-1 in humans. This interaction is significant because it influences calcium ion influx, which is critical for platelet aggregation activation.
The compound binds to active sites on phosphodiesterase enzymes, leading to their inhibition. Specific functional groups within the molecule facilitate these interactions with amino acid residues at the enzyme's active site. Additionally, it may modulate transcription factors by affecting their phosphorylation status through cyclic nucleotide regulation.
The chemical stability of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol under various conditions is essential for its application in biological systems. Its reactivity profile indicates potential for further derivatization or functionalization.
Relevant data regarding its melting point, boiling point, and specific heat capacity would typically be obtained from experimental studies or material safety data sheets.
6-((Cyclopropylmethyl)amino)pyridazin-3-ol has potential applications in medicinal chemistry due to its biological activity against various targets. It has been explored for:
This compound exemplifies the utility of pyridazine derivatives in drug discovery and development, highlighting the importance of continued research into their mechanisms and applications in therapeutic contexts.
The pyridazine ring serves as the foundational scaffold for constructing 6-((Cyclopropylmethyl)amino)pyridazin-3-ol. Synthetic approaches typically exploit the inherent electronic asymmetry of the diazine nucleus, where the C3 and C6 positions exhibit distinct reactivity profiles suitable for sequential functionalization. Two primary strategies dominate:
Table 1: Key Pyridazine Building Blocks for Synthesis
Precursor Compound | Key Features | Typical Role in Synthesis |
---|---|---|
3,6-Dichloropyridazine | Highly reactive C6-Cl; C3-Cl less reactive but displaceable | Allows sequential amination: C6 (amine) then C3 (hydrolysis) |
6-Chloro-3(2H)-pyridazinone | C6-Cl reactive; C3-OH present but protected or modified later | Direct amine intro at C6; C3-OH may need protection/deprotection |
Protected 6-Amino-3(2H)-pyridazinone | C6-NH₂ available for alkylation; C3-OH protected (e.g., TBDPS, Bn) | Alkylation/reductive amination at N6; followed by deprotection |
6-Hydrazinylpyridazines | Hydrazine group at C6; used for heterocycle formation or reduction | Potential precursor to 6-amino via reduction or modification |
The choice between these routes depends on factors like desired regioselectivity, availability of starting materials, compatibility of protecting groups with subsequent steps, and overall yield optimization. The halogenated precursor route often offers direct access but requires careful control of displacement conditions to achieve the desired regiochemistry [1] [7].
Introducing the cyclopropylmethylamine moiety onto the C6 position of the pyridazine core is a critical transformation. Two principal methodologies are employed, each with distinct advantages and requirements:
6-Chloropyridazin-3(2H)-one + H<sub>2</sub>N-CH<sub>2</sub>-cPr + Base → 6-((Cyclopropylmethyl)amino)pyridazin-3(2H)-one + Base·HCl
R-Protected-6-aminopyridazin-3(2H)-one + O=CH-cPr + Reducing Agent → R-Protected-6-((Cyclopropylmethyl)amino)pyridazin-3(2H)-one + Byproducts
Table 2: Comparison of Amine Introduction Methods
Parameter | Nucleophilic Substitution (SNAr) | Reductive Amination |
---|---|---|
Starting Material | 6-Halopyridazine (Cl, F) | 6-Aminopyridazine (often C3-OH protected) |
Amine Source | Cyclopropylmethylamine (H2N-CH2-cPr) | Cyclopropanecarbaldehyde (O=CH-cPr) |
Key Reagents | Base (DIPEA, TEA, K2CO3); Heat | Reducing Agent (NaBH3CN, NaBH(OAc)3, H2/Pd-C); Optional Acid Catalyst |
Typical Solvent | DMF, DMSO, NMP, Acetonitrile | DCM, MeOH, EtOH, THF |
Temperature | High (80-120°C) | Ambient to Moderate (0°C - 60°C) |
Key Advantages | Direct, uses common precursors, good regioselectivity | Avoids activated halides, potentially milder |
Key Challenges | Requires activated pyridazine, over-alkylation risk, volatile amine | Requires protected 6-amino precursor, over-alkylation risk, aldehyde stability |
Yield Range | Moderate to High (60-90%) | Moderate to High (50-85%) |
The SNAr route is generally favored for its directness and use of readily available 6-chloro precursors. Reductive amination offers an alternative pathway, particularly valuable if the synthesis commences from a 6-amino intermediate or if SNAr conditions prove problematic for a specific substrate [6] [9].
Establishing the 3-hydroxy group on the pyridazine ring with high regioselectivity is paramount. Direct hydroxylation at C3 is challenging; therefore, strategies often involve utilizing existing functionality or employing protection/deprotection sequences:
6-((Cyclopropylmethyl)amino)-3-chloropyridazine + NaOH (aq) → 6-((Cyclopropylmethyl)amino)pyridazin-3-ol + NaCl
6-Chloro-3(2H)-pyridazinone → [3-OH Protection] → Protected-6-Chloro-3(2H)-pyridazinone → [S<sub>N</sub>Ar with CPMA] → Protected-6-((Cyclopropylmethyl)amino)pyridazin-3-ol → [Deprotection] → 6-((Cyclopropylmethyl)amino)pyridazin-3-ol
Table 3: Protection Strategies for Pyridazin-3-ol Synthesis
Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
---|---|---|---|---|
TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF | Very stable to acids, bases, nucleophiles | Bulky, requires fluoride (sensitive) |
Benzyl (Bn) | BnBr, K2CO3, DMF/MeCN | H2, Pd/C, MeOH/EtOAc | Stable to most conditions except reduction | Requires catalytic hydrogenation |
Allyl | Allyl Bromide, K2CO3 | Pd(PPh3)4, Morpholine | Mild deprotection | Can be less stable than Bn or TBDPS |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: